molecular formula C18H15NO2 B056889 (1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol CAS No. 117760-93-7

(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol

Cat. No.: B056889
CAS No.: 117760-93-7
M. Wt: 277.3 g/mol
InChI Key: BDQUGJCOXDENQA-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene: is a polycyclic aromatic hydrocarbon derivative. It is known for its role in the study of genotoxic metabolites and its potential carcinogenic properties. This compound is a metabolite of 6-aminochrysene, which is activated by cytochrome P450 enzymes in both rats and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene typically involves the reduction of 6-nitrochrysene followed by further metabolic processes. The reduction process can be carried out using rat liver microsomes under aerobic conditions .

Industrial Production Methods: There is limited information on the industrial production methods for this compound, as it is primarily used in research settings rather than large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form genotoxic metabolites.

    Reduction: The reduction of 6-nitrochrysene to form trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.

    Substitution: Various substitution reactions can occur, particularly involving the amino group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is primarily used in scientific research to study its genotoxic and carcinogenic properties. It is used to understand the metabolic pathways and activation processes of polycyclic aromatic hydrocarbons. This compound is also used in studies involving cytochrome P450 enzymes and their role in the activation of carcinogens .

Mechanism of Action

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene involves its activation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions to form genotoxic metabolites. These metabolites can interact with DNA, leading to mutations and potential carcinogenic effects .

Comparison with Similar Compounds

Uniqueness: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is unique due to its specific metabolic activation pathways and its role in the formation of genotoxic metabolites. Its study provides valuable insights into the mechanisms of carcinogenesis and the role of cytochrome P450 enzymes in the activation of polycyclic aromatic hydrocarbons .

Properties

CAS No.

117760-93-7

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1

InChI Key

BDQUGJCOXDENQA-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O

SMILES

C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O

117760-93-7

Synonyms

1,2-dihydro-1,2-dihydroxy-6-aminochrysene
6-aminochrysene-1,2-dihydrodiol
AC-1,2-dihydrodiol

Origin of Product

United States

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